3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Amyloid-beta binding Alzheimer's disease research neurodegeneration probe development

Prioritize CAS 325988-66-7 for its defined, low-nanomolar affinity (Ki=4.31 nM) for Aβ₁₋₄₀ aggregates, which makes it a quantitative benchmark for competition binding assays and computational model validation. This specific 3-methoxy naphtho[1,2-d]thiazole regioisomer eliminates the uncontrolled experimental variability common with generic scaffold analogs. Procure this batch-verified reference standard to ensure inter-study reproducibility in your Alzheimer's research and CNS drug discovery programs.

Molecular Formula C19H14N2O2S
Molecular Weight 334.39
CAS No. 325988-66-7
Cat. No. B2887081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
CAS325988-66-7
Molecular FormulaC19H14N2O2S
Molecular Weight334.39
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
InChIInChI=1S/C19H14N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-17-15-8-3-2-5-12(15)9-10-16(17)24-19/h2-11H,1H3,(H,20,21,22)
InChIKeyMWMMPGFRWWIWIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide (CAS 325988-66-7): Chemical Identity and Procurement-Relevant Baseline Data


3-Methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide (CAS 325988-66-7) is a synthetic small molecule belonging to the naphthothiazole-benzamide class, with a molecular formula of C₁₉H₁₄N₂O₂S and a molecular weight of 334.4 g/mol [1]. The compound features a benzamide core bearing a 3-methoxy substituent and a fused naphtho[1,2-d]thiazole heterocyclic moiety. Its computed physicochemical properties include an XLogP3 value of 4.8, a topological polar surface area of 79.5 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. The compound is indexed in authoritative chemical databases including PubChem (CID 2480215) and ChEMBL (CHEMBL4175800) [2], establishing a verifiable chemical identity for procurement and research applications.

Why Generic Substitution of 3-Methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide (CAS 325988-66-7) Is Scientifically Unjustified


Within the naphthothiazole-benzamide structural class, subtle variations in substitution pattern produce substantial, quantifiable differences in biological target engagement that cannot be predicted from structural similarity alone. The 3-methoxy substitution on the benzamide ring of this compound confers a distinct binding profile compared to close analogs bearing different substituents (e.g., 4-dimethylamino, 3-nitro, 2,6-difluoro) or different regiochemistry (e.g., naphtho[2,1-d]thiazole isomers) . Empirically, compounds within this class exhibit target affinity variations spanning orders of magnitude, as evidenced by Ki values ranging from low nanomolar (1.40 nM for select derivatives) to >10,000 nM for structurally related analogs at the same target [1]. Consequently, generic substitution based solely on core scaffold similarity introduces uncontrolled experimental variability and invalidates cross-study comparisons. The quantitative evidence presented in Section 3 establishes the specific, measurable basis for prioritizing CAS 325988-66-7 over its closest structural analogs in applications where defined amyloid-beta binding activity is the primary selection criterion.

Quantitative Differentiation Evidence for 3-Methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide (CAS 325988-66-7) Relative to Structural Analogs


Nanomolar Binding Affinity for Amyloid-Beta (Aβ) Aggregates: Ki = 4.31 nM

3-Methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide (CAS 325988-66-7) demonstrates high-affinity binding to amyloid-beta (Aβ₁₋₄₀) aggregates with an inhibition constant (Ki) of 4.31 nM in a radioligand competition assay using [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole as the competing probe [1]. This value places the compound in the low nanomolar affinity range for Aβ aggregates, which is comparable to or exceeds the affinity of several structurally related benzothiazole- and naphthothiazole-based Aβ ligands reported in the literature [2]. For context, a related naphtho[1,2-d]thiazole derivative (CHEMBL2203332) exhibits Ki = 1.40 nM in a similar assay format, while benzothiazole-based imaging agents such as [¹¹C]PIB and fluorinated benzothiazole derivatives typically display Ki values in the 2.9–11.3 nM range against Aβ aggregates [2] [3] [4]. The compound's XLogP3 value of 4.8 [5] aligns with the lipophilicity range associated with favorable brain penetration in Aβ-targeting probes, providing a distinct physicochemical profile relative to more polar analogs.

Amyloid-beta binding Alzheimer's disease research neurodegeneration probe development

Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3 = 4.8) and Topological Polar Surface Area (TPSA = 79.5 Ų)

3-Methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide exhibits a computed XLogP3 value of 4.8 and a topological polar surface area (TPSA) of 79.5 Ų [1]. These values distinguish it from other naphthothiazole-benzamide derivatives with divergent substitution patterns. For example, analogs bearing a 4-dimethylamino substituent or a 3-nitro group would be expected to display altered lipophilicity and polarity profiles due to the electron-donating or electron-withdrawing nature of these substituents, respectively . The combination of moderate-to-high lipophilicity (XLogP3 = 4.8) and a TPSA below 90 Ų places this compound within the physicochemical space empirically associated with favorable blood-brain barrier permeability in small-molecule CNS probes [2]. The single hydrogen bond donor and four hydrogen bond acceptors [1] further define its solubility and formulation characteristics relative to more polar or more lipophilic class members.

Drug-likeness prediction CNS penetration potential structure-property relationships

Patent-Class Positioning: Naphthothiazole-Benzamide Scaffold as Adenosine A₂A Receptor Ligand Class

Compounds containing the N-thiazol-2-yl-benzamide core structure, which encompasses 3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, are disclosed in patent literature as having affinity for the adenosine A₂A receptor [1]. This receptor is a validated therapeutic target for neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and depression. Within this patent-defined class, the specific substitution pattern of CAS 325988-66-7 (3-methoxy on benzamide; unsubstituted naphtho[1,2-d]thiazole) differs from other exemplified derivatives that incorporate alternative substituents such as 4-benzoyl, 4-dimethylamino, or 2,6-difluoro groups . While direct comparative A₂A affinity data for CAS 325988-66-7 are not publicly available, the structural positioning of this compound within the N-thiazol-2-yl-benzamide patent class distinguishes it from non-patented or differently-substituted analogs and establishes a defined intellectual property context relevant to commercial procurement and freedom-to-operate considerations.

A₂A receptor modulation neurological disorders GPCR ligand development

Recommended Research and Industrial Application Scenarios for 3-Methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide (CAS 325988-66-7)


Reference Standard for In Vitro Amyloid-Beta (Aβ) Aggregate Binding Assays

This compound serves as a quantifiably characterized reference ligand for competition binding assays targeting Aβ₁₋₄₀ aggregates, with a defined Ki of 4.31 nM [1]. Its low nanomolar affinity, established in a radioligand displacement format using [¹²⁵I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole, enables calibration of assay sensitivity and serves as a benchmark for evaluating novel Aβ-binding small molecules. The compound's affinity falls within the range of clinically investigated benzothiazole-based amyloid imaging agents (Ki ≈ 2.9–11.3 nM) [2], making it a suitable non-radioactive comparator for initial screening campaigns.

Scaffold for Structure-Activity Relationship (SAR) Studies in CNS-Penetrant Probe Development

The compound's computed physicochemical profile (XLogP3 = 4.8; TPSA = 79.5 Ų) [3] positions it as a structurally defined starting point for medicinal chemistry optimization toward CNS-penetrant probes targeting amyloid aggregates. The 3-methoxy substitution on the benzamide ring provides a modifiable handle for SAR exploration, while the naphtho[1,2-d]thiazole core offers a rigid, planar aromatic system amenable to π-stacking interactions with β-sheet amyloid structures. The combination of moderate-to-high lipophilicity and a TPSA below 90 Ų aligns with empirically derived guidelines for BBB permeability [4], supporting its prioritization over more polar naphthothiazole-benzamide analogs in CNS-targeted programs.

Calibrant for Computational Modeling of Aβ-Ligand Interactions

The experimentally determined Ki value (4.31 nM) [1] for this compound against Aβ aggregates provides a quantitative benchmark for validating molecular docking simulations, molecular dynamics calculations, and machine learning models predicting amyloid-binding affinity. The availability of a defined affinity value for a structurally distinct naphthothiazole scaffold (compared to more extensively characterized benzothiazole ligands) expands the chemical diversity of training datasets used in computational amyloid-targeting drug discovery workflows.

Procurement Based on Verified Chemical Identity and Database Cross-Referencing

This compound is uniquely identifiable through multiple authoritative database entries, including PubChem CID 2480215 and ChEMBL CHEMBL4175800 [1] [5]. This cross-referenced identity reduces procurement risk associated with isomer confusion or misidentification, which is particularly relevant given the existence of closely related analogs such as the naphtho[2,1-d]thiazole regioisomer (CAS 476276-63-8) [6] and the 4,5-dihydro derivative [6]. Purchasers can verify the correct CAS 325988-66-7 against these database identifiers to ensure receipt of the intended naphtho[1,2-d]thiazole regioisomer rather than structurally similar but biologically distinct alternatives.

Quote Request

Request a Quote for 3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.